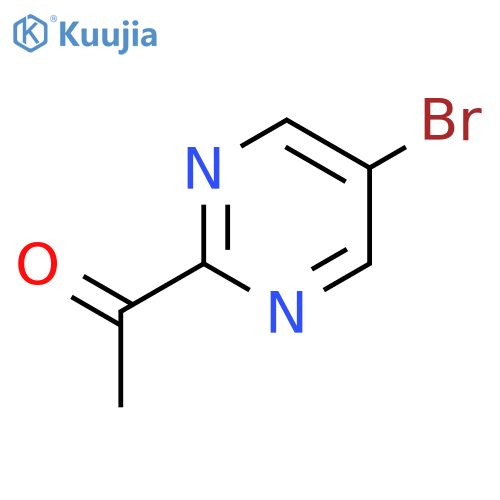

Cas no 1189169-37-6 (1-(5-bromopyrimidin-2-yl)ethan-1-one)

1-(5-bromopyrimidin-2-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(5-Bromopyrimidin-2-yl)ethanone

- 1-(5-Bromo-pyrimidin-2-yl)-ethanone

- 1-(5-BROMOPYRIMIDIN-2-YL)ETHAN-1-ONE

- 1-(5-BROMO-2-PYRIMIDINYL)ETHANONE

- NZGSEUQFYKCKRU-UHFFFAOYSA-N

- BCP20538

- EBD2048097

- RL00734

- PB34979

- Ethanone,1-(5-bromo-2-pyrimidinyl)-

- AK129384

- ST1140944

- ETHANONE, 1-(5-BROMO-2-PYRIMIDINYL)-

- 2-Acetyl-5-bromopyrimidine

- TS-02851

- DTXSID50705412

- AMY7213

- SCHEMBL1403879

- SY058925

- Z1269174461

- EN300-132668

- CS-0042572

- MFCD18909512

- DA-14830

- 1189169-37-6

- J-503422

- AKOS016014271

- A855958

- 1-(5-bromopyrimidin-2-yl)ethan-1-one

-

- MDL: MFCD18909512

- インチ: 1S/C6H5BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3

- InChIKey: NZGSEUQFYKCKRU-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])N=C(C(C([H])([H])[H])=O)N=C1[H]

計算された属性

- せいみつぶんしりょう: 199.95853g/mol

- どういたいしつりょう: 199.95853g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.8

- 疎水性パラメータ計算基準値(XlogP): 0.9

1-(5-bromopyrimidin-2-yl)ethan-1-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

1-(5-bromopyrimidin-2-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM105943-1g |

1-(5-bromopyrimidin-2-yl)ethan-1-one |

1189169-37-6 | 97% | 1g |

$*** | 2023-04-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE274-50mg |

1-(5-bromopyrimidin-2-yl)ethan-1-one |

1189169-37-6 | 98% | 50mg |

67.0CNY | 2021-07-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011206-250G |

1-(5-bromopyrimidin-2-yl)ethan-1-one |

1189169-37-6 | 97% | 250g |

¥ 35,560.00 | 2023-03-31 | |

| Enamine | EN300-132668-10.0g |

1-(5-bromopyrimidin-2-yl)ethan-1-one |

1189169-37-6 | 95% | 10.0g |

$339.0 | 2023-07-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011206-25G |

1-(5-bromopyrimidin-2-yl)ethan-1-one |

1189169-37-6 | 97% | 25g |

¥ 5,280.00 | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011206-10G |

1-(5-bromopyrimidin-2-yl)ethan-1-one |

1189169-37-6 | 97% | 10g |

¥ 2,237.00 | 2023-03-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113212-1g |

1-(5-Bromopyrimidin-2-yl)ethanone |

1189169-37-6 | 98% | 1g |

¥167.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011206-5G |

1-(5-bromopyrimidin-2-yl)ethan-1-one |

1189169-37-6 | 97% | 5g |

¥ 1,280.00 | 2023-03-31 | |

| abcr | AB440741-25 g |

1-(5-Bromopyrimidin-2-yl)ethanone; . |

1189169-37-6 | 25g |

€1,279.80 | 2023-04-22 | ||

| Matrix Scientific | 114245-1g |

1-(5-Bromopyrimidin-2-yl)ethanone, 97% |

1189169-37-6 | 97% | 1g |

$134.00 | 2023-09-06 |

1-(5-bromopyrimidin-2-yl)ethan-1-one 関連文献

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

1-(5-bromopyrimidin-2-yl)ethan-1-oneに関する追加情報

Professional Introduction to 1-(5-bromopyrimidin-2-yl)ethan-1-one (CAS No: 1189169-37-6)

1-(5-bromopyrimidin-2-yl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No) 1189169-37-6, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a 5-bromopyrimidin-2-yl substituent attached to an acetyl group, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The bromine atom at the 5-position of the pyrimidine ring introduces reactivity that makes this compound a valuable intermediate in synthesizing more complex molecules, particularly in the development of small-molecule inhibitors and bioactive agents.

The structural motif of 1-(5-bromopyrimidin-2-yl)ethan-1-one positions it as a key building block for exploring novel pharmacophores. Pyrimidine derivatives are widely recognized for their biological significance, with many known drugs and therapeutic candidates incorporating this heterocyclic scaffold. The presence of the acetyl group not only enhances the compound's solubility and reactivity but also allows for further functionalization via condensation, alkylation, or other synthetic transformations. These attributes make it particularly useful in the design of kinase inhibitors, antiviral agents, and other therapeutic interventions.

Recent advancements in drug discovery have highlighted the importance of 5-bromopyrimidine derivatives in targeting various diseases. For instance, studies have demonstrated that compounds with this core structure exhibit inhibitory activity against enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are implicated in inflammatory and autoimmune disorders. The bromine atom at the 5-position is particularly advantageous, as it can participate in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or alkyl groups for enhanced binding affinity and selectivity.

In addition to its role in kinase inhibition, 1-(5-bromopyrimidin-2-yl)ethan-1-one has shown promise in antiviral research. The pyrimidine scaffold is a common component of nucleoside analogs, which are widely used to interfere with viral replication. By modifying the substituents on the pyrimidine ring, researchers can fine-tune the pharmacokinetic properties and target specific viral enzymes. The acetyl group in this compound provides a handle for further derivatization, allowing chemists to explore new analogs with improved efficacy and reduced toxicity.

The synthesis of 1-(5-bromopyrimidin-2-yl)ethan-1-one typically involves multi-step organic reactions starting from commercially available precursors. A common approach includes the bromination of a pyrimidine derivative followed by condensation with an acetylating agent. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to improve yield and reduce reaction times, thereby facilitating high-throughput screening programs.

The biological activity of 1-(5-bromopyrimidin-2-yl)ethan-1-one has been explored in several preclinical studies. Researchers have synthesized derivatives of this compound and evaluated their effects on cellular pathways relevant to cancer, inflammation, and infection. Some studies have reported potent inhibitory activity against specific kinases, leading to further optimization efforts aimed at improving drug-like properties such as solubility, metabolic stability, and selectivity. These findings underscore the compound's potential as a lead molecule for developing novel therapeutics.

The chemical versatility of 5-bromopyrimidin-2-yl derivatives extends beyond pharmaceutical applications. In materials science, these compounds have been investigated for their potential use in organic electronics, where pyrimidine-based molecules contribute to the performance of light-emitting diodes (LEDs) and photovoltaic cells. The bromine substituent facilitates further functionalization via transition-metal-catalyzed reactions, allowing for the creation of complex polymers and copolymers with tailored electronic properties.

Future directions in the study of 1-(5-bromopyrimidin-2-yl)ethan-1-one may include exploring its role in modulating immune responses and neurodegenerative diseases. The pyrimidine scaffold is known to interact with various biological targets, including receptors and transcription factors involved in these conditions. By leveraging computational chemistry tools such as molecular docking and virtual screening, researchers can identify new derivatives with enhanced therapeutic potential.

In conclusion,1-(5-bromopyrimidin-2-yl)ethan-1-one (CAS No: 1189169-37-6) is a multifaceted compound with significant implications in pharmaceutical research and beyond. Its structural features enable diverse synthetic possibilities while its biological activity suggests potential applications in treating a range of diseases. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens,5-bromopyrimidine derivatives like this one will remain at the forefront of innovation.

1189169-37-6 (1-(5-bromopyrimidin-2-yl)ethan-1-one) 関連製品

- 2227742-47-2((3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid)

- 5992-61-0(Methyl 2,3-dimethyl-5-methoxybenzoate)

- 1369071-61-3(8-methoxyisoquinolin-1-amine)

- 1805527-52-9(Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate)

- 877637-45-1(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate)

- 1807277-74-2(Ethyl 2-cyano-3-formyl-5-methylbenzoate)

- 2172564-70-2(2-{2-4-(cyclopentylamino)-1H-pyrazol-1-ylethoxy}ethan-1-ol)

- 1567880-97-0((5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol)

- 1494060-38-6(2-{[(1-hydroxycyclohexyl)methyl]sulfanyl}propanoic acid)

- 946235-93-4(methyl N-(4-{(4-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate)